

# A Comparative Toxicological Profile: Methiodal Versus Modern Non-ionic Contrast Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methiodal**  
Cat. No.: **B089705**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of **Methiodal**, an early ionic radiocontrast agent, and modern non-ionic contrast media. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the evolution of contrast agent safety.

## Executive Summary

**Methiodal**, a first-generation ionic contrast medium, exhibits a significantly higher toxicity profile compared to modern non-ionic contrast agents such as iohexol, iopamidol, and iodixanol. This difference is primarily attributed to the high osmolality and ionic nature of **Methiodal**, which contribute to a greater incidence of adverse effects, including nephrotoxicity, neurotoxicity, and cardiovascular events. Non-ionic media, with their lower osmolality and lack of ionic dissociation, have demonstrated superior safety and tolerability in both preclinical and clinical studies.

## Comparative Toxicity Data

The following tables summarize key quantitative toxicological data for **Methiodal** and representative modern non-ionic contrast media.

### Table 1: Acute Intravenous Toxicity (LD50)

| Contrast Medium  | Type      | Animal Model | LD50 (g/kg)        | Reference |
|------------------|-----------|--------------|--------------------|-----------|
| Methiodal sodium | Ionic     | Rat          | 4.8                | [1]       |
| Iohexol          | Non-ionic | Mouse        | >21                | [2]       |
| Iohexol          | Non-ionic | Rat          | >21                | [2]       |
| Iodixanol        | Non-ionic | Mouse        | 16.2 - 17.9        | [3]       |
| Iodixanol        | Non-ionic | Rat          | 18.8 - 22.0        | [3]       |
| Iopamidol        | Non-ionic | -            | Data not available |           |

LD50: The dose required to be lethal to 50% of the tested population.

**Table 2: Rates of Adverse Drug Reactions (ADRs) in Clinical Use**

| Contrast Medium Type              | Overall ADR Rate | Severe ADR Rate | Reference |
|-----------------------------------|------------------|-----------------|-----------|
| Ionic (e.g., Diatrizoate)         | 4.17%            | 0.37%           | [4][5]    |
| Non-ionic (Iohexol)               | 0.69%            | 0.01%           | [4]       |
| Non-ionic (Aggregate of 5 agents) | 2.7%             | -               | [6]       |

Note: Direct comparative ADR data for **Methiodal** is scarce in recent literature due to its discontinuation. Data for diatrizoate, another high-osmolality ionic agent, is used as a surrogate for comparison.

## Key Toxicological Endpoints

## Nephrotoxicity (Contrast-Induced Acute Kidney Injury - CI-AKI)

**Methiodal** (and other ionic agents): High-osmolality ionic contrast media are associated with a higher risk of CI-AKI. The hyperosmolar solution can induce renal vasoconstriction, medullary hypoxia, and direct cytotoxic effects on renal tubular epithelial cells.

Modern Non-ionic Agents: Low-osmolality and iso-osmolality non-ionic contrast media have a significantly lower incidence of CI-AKI.<sup>[7]</sup> While the risk is not entirely eliminated, especially in high-risk patients, the reduced osmotic load and lower chemotoxicity contribute to their improved renal safety profile.

## Neurotoxicity

**Methiodal**: The use of **Methiodal** for myelography was associated with severe neurotoxic effects, most notably adhesive arachnoiditis, a painful condition caused by inflammation and scarring of the meninges.<sup>[8]</sup> Cases of paraplegia following myelography with older ionic agents have also been reported.<sup>[9]</sup>

Modern Non-ionic Agents: While neurotoxicity with non-ionic agents is rare, it can still occur, particularly with inadvertent overdose or in patients with a compromised blood-brain barrier. Symptoms can range from headache and seizures to more severe encephalopathy.<sup>[10][11][12]</sup> However, the incidence and severity are markedly lower than with ionic agents. Experimental studies have shown that non-ionic agents like iotrol appear to be the least neurotoxic among the non-ionic class.<sup>[10]</sup>

## Cardiovascular Toxicity

**Methiodal** (and other ionic agents): The high osmolality of ionic contrast media can lead to significant hemodynamic changes, including increased intravascular volume, decreased peripheral resistance, and direct effects on myocardial contractility. These effects can be particularly detrimental in patients with pre-existing cardiac conditions.

Modern Non-ionic Agents: Non-ionic contrast media cause fewer and less severe hemodynamic disturbances due to their lower osmolality.<sup>[13]</sup> While cardiovascular events can still occur, they are less frequent compared to ionic agents.

## Experimental Protocols

### Assessment of Nephrotoxicity in Animal Models

A common method to evaluate the renal tolerance of contrast agents involves the use of animal models, such as dogs or rabbits.

- Methodology:
  - A baseline assessment of renal function is performed, typically by measuring serum creatinine (sCr) and/or glomerular filtration rate (GFR).
  - The test contrast medium is administered intravenously at a specified dose.
  - In some protocols, to increase sensitivity, the pharmacokinetics of a co-injected substance cleared by the kidneys (like creatinine) are monitored. A decrease in the clearance of this substance indicates reduced renal function.[14]
  - Blood and urine samples are collected at various time points post-injection (e.g., 24, 48, and 72 hours) to measure biomarkers of kidney injury such as sCr, blood urea nitrogen (BUN), and newer biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).[15][16]
  - At the end of the study period, animals are euthanized, and the kidneys are harvested for histopathological examination to assess for tubular necrosis, vacuolization, and other signs of cellular damage.[3][17]

### In Vitro Cytotoxicity Assays

Cell-based assays are employed to assess the direct cytotoxic effects of contrast media on renal tubular cells or endothelial cells.

- MTT Assay (Cell Viability):
  - Cells (e.g., LLC-PK1 renal tubular cells) are cultured in 96-well plates.
  - The cells are incubated with various concentrations of the contrast media for a defined period (e.g., 24 hours).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
- Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- The formazan is solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.[\[1\]](#)[\[18\]](#)
- Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):
  - This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
  - Following incubation with the contrast media, the cell culture supernatant is collected.
  - The LDH activity in the supernatant is measured using a colorimetric assay. An increase in LDH activity correlates with increased cytotoxicity.[\[19\]](#)
- 51Cr-Release Assay (Cell Lysis):
  - Cells are pre-incubated with radioactive sodium chromate ( $\text{Na}_2(51\text{Cr})\text{O}_4$ ), which is taken up by viable cells.
  - After incubation with contrast media, the amount of  $51\text{Cr}$  released into the supernatant from lysed cells is measured.
  - Higher radioactivity in the supernatant indicates greater cell death.[\[20\]](#)

## Signaling Pathways and Experimental Workflows

### Signaling Pathways in Contrast-Induced Acute Kidney Injury (CI-AKI)

The pathophysiology of CI-AKI is multifactorial, involving direct tubular toxicity and renal medullary ischemia. Key signaling pathways implicated include oxidative stress, inflammation, and apoptosis.

## Signaling Pathways in Contrast-Induced Acute Kidney Injury



## Workflow for In Vitro Cytotoxicity Testing

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Acute intravenous toxicity of iohexol in the mouse and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Intravenous single dose toxicity of iodixanol, a new nonionic iso-osmolar contrast medium, in mice, rats and monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the rates of adverse drug reactions. Ionic contrast agents, ionic agents combined with steroids, and nonionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Comparison of the Safety of Seven Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relative renal safety of iodixanol compared with low-osmolar contrast media: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efda.gov.et [efda.gov.et]
- 9. Post-myelography paraplegia in a woman with thoracic stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of nonionic iodinated water-soluble contrast media in myelography: experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Malignant Cerebral Edema following CT Myelogram Using Isovue-M 300 Intrathecal Nonionic Water-Soluble Contrast: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new animal model for testing renal tolerance of contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Toxicological Profile: Methiodal Versus Modern Non-ionic Contrast Media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089705#toxicological-profile-of-methiodal-compared-to-modern-non-ionic-contrast-media>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)